molecular formula C15H22N2O3 B14489216 Benzamide, 4-nitro-N-octyl- CAS No. 64026-20-6

Benzamide, 4-nitro-N-octyl-

Cat. No.: B14489216
CAS No.: 64026-20-6
M. Wt: 278.35 g/mol
InChI Key: AUJHSBGZLYGRON-UHFFFAOYSA-N
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Description

Benzamide, 4-nitro-N-octyl-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a nitro group at the 4-position and an octyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, 4-nitro-N-octyl-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction of benzoic acids with amines at high temperatures. The use of catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4-nitro-N-octyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzamide, 4-nitro-N-octyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 4-nitro-N-octyl- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The octyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: Benzamide, 4-nitro-N-octyl- is unique due to the presence of both the nitro and octyl groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the octyl group increases its lipophilicity, making it a versatile compound for various applications .

Properties

CAS No.

64026-20-6

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

4-nitro-N-octylbenzamide

InChI

InChI=1S/C15H22N2O3/c1-2-3-4-5-6-7-12-16-15(18)13-8-10-14(11-9-13)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18)

InChI Key

AUJHSBGZLYGRON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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